![molecular formula C6H2ClN5 B2639504 {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile CAS No. 890091-63-1](/img/structure/B2639504.png)
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is a complex organic compound with the molecular formula C6H2ClN5. This compound is known for its unique structure, which includes an amino group, a chloro group, and a cyano group attached to an ethenyl backbone. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile typically involves the reaction of malononitrile with appropriate amines and chlorinating agents. One common method includes the use of malononitrile and a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group. The reaction is carried out in a solvent like acetonitrile at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Acetonitrile, dichloromethane, and ethanol.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, imines, and substituted nitriles. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile involves its interaction with nucleophilic sites on target molecules. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and biological assays to study molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- {[(E)-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile
- 2-amino-1,1,3-tricyanopropene
- 2-aminoprop-1-ene-1,1,3-tricarbonitrile
Uniqueness
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. The presence of both an amino and a chloro group allows for diverse reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-[(E)-2-amino-2-chloro-1-cyanoethenyl]iminopropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-6(11)5(3-10)12-4(1-8)2-9/h11H2/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKADPBZPWGHU-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NC(=C(N)Cl)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)C(=N/C(=C(\N)/Cl)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
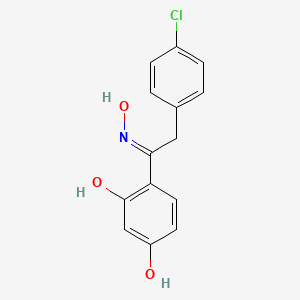
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)
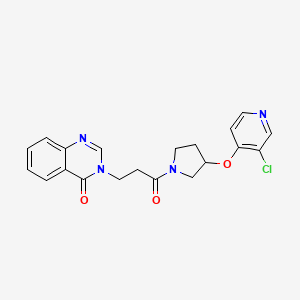
![6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)
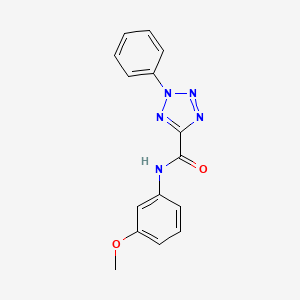
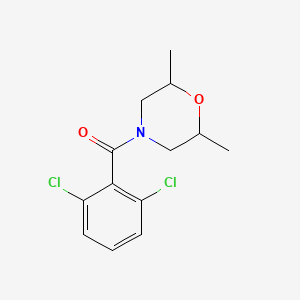
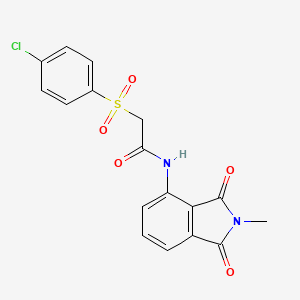

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
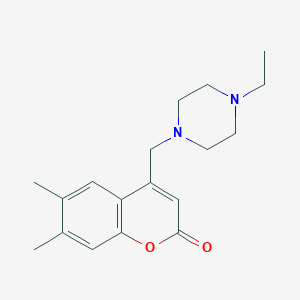
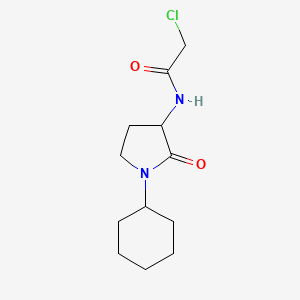
![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2639440.png)
![3-(dimethylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2639443.png)
